2,3,4,5-Tetrachloroaniline
Overview
Description
2,3,4,5-Tetrachloroaniline is an organic compound with the molecular formula C6H3Cl4N . It is a chlorinated derivative of aniline and is characterized by the presence of four chlorine atoms attached to the benzene ring. This compound is known for its fungicidal properties and is used as an intermediate in the synthesis of various chlorinated compounds, including polychlorinated biphenyls .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,3,4,5-Tetrachloroaniline can be synthesized through the chlorination of aniline or its derivatives. The process typically involves the use of chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the desired positions on the benzene ring .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chlorination processes. The reaction is conducted in reactors equipped with temperature and pressure control systems to optimize yield and purity. The product is then purified through crystallization or distillation techniques .
Chemical Reactions Analysis
Types of Reactions: 2,3,4,5-Tetrachloroaniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: Reduction reactions can convert this compound to less chlorinated anilines or even to aniline itself.
Substitution: Nucleophilic substitution reactions can replace chlorine atoms with other functional groups such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like sodium hydroxide or ammonia are employed under specific conditions to achieve substitution.
Major Products Formed:
Oxidation: Formation of nitro or nitroso derivatives.
Reduction: Formation of less chlorinated anilines or aniline.
Substitution: Formation of hydroxyl, amino, or alkyl-substituted anilines.
Scientific Research Applications
2,3,4,5-Tetrachloroaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various chlorinated compounds, including polychlorinated biphenyls.
Biology: Studies have investigated its toxicokinetics and effects on aquatic organisms such as guppies.
Medicine: Research has explored its potential antileukemic activity when complexed with platinum.
Industry: It is utilized in the production of fungicides and other agrochemicals
Mechanism of Action
The mechanism of action of 2,3,4,5-tetrachloroaniline involves its interaction with cellular components, leading to disruption of metabolic processes. In biological systems, it can interfere with enzyme activity and cellular respiration. The compound’s chlorinated structure allows it to interact with various molecular targets, including proteins and nucleic acids, leading to toxic effects .
Comparison with Similar Compounds
- 2,3,4,6-Tetrachloroaniline
- 2,3,5,6-Tetrachloroaniline
- 3,4,5-Trichloroaniline
Comparison: 2,3,4,5-Tetrachloroaniline is unique due to its specific chlorination pattern, which imparts distinct chemical and biological properties. Compared to other tetrachloroanilines, it has a different reactivity profile and toxicity. For instance, 3,4,5-trichloroaniline forms complexes with platinum that exhibit antileukemic activity, highlighting the diverse applications of chlorinated anilines .
Properties
IUPAC Name |
2,3,4,5-tetrachloroaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Cl4N/c7-2-1-3(11)5(9)6(10)4(2)8/h1H,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBKZRUCVLTWAML-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Cl4N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70212810 | |
Record name | 2,3,4,5-Tetrachloroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70212810 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
634-83-3 | |
Record name | 2,3,4,5-Tetrachloroaniline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=634-83-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,3,4,5-Tetrachloroaniline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000634833 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,3,4,5-Tetrachloroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70212810 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3,4,5-tetrachloroaniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.197 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2,3,4,5-TETRACHLOROANILINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/55FY7XX7MH | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the environmental fates of 2,3,4,5-Tetrachloroaniline (2,3,4,5-TeCA) and how is it biotransformed?
A1: 2,3,4,5-TeCA is a chloroaniline compound found to undergo reductive dehalogenation in anaerobic environments like aquifers [, ] and estuarine sediments []. This process, mediated by microorganisms, replaces halogens with protons in a stepwise manner.
Q2: What factors influence the rate of 2,3,4,5-TeCA degradation in the environment?
A2: Research indicates that the redox conditions of the environment play a crucial role in 2,3,4,5-TeCA degradation. Methanogenic conditions, rather than sulfate-reducing conditions, favor the biodehalogenation of chloroanilines, including 2,3,4,5-TeCA []. The presence of specific electron donors, like butyrate, can also influence the degradation pathway and potentially the rate [].
Q3: What are the identified metabolites of 2,3,4,5-TeCA degradation?
A3: Several metabolites have been identified during the reductive dehalogenation of 2,3,4,5-TeCA:
- 2,3,5-Trichloroaniline (2,3,5-TriCA): Formed by the removal of a chlorine atom from the para position of 2,3,4,5-TeCA [].
- 3,5-Dichloroaniline (3,5-DiCA): Generated by further dehalogenation of 2,3,5-TriCA [].
- 3-Chloroaniline (3-CA): Observed as a product of 3,4-DiCA dechlorination, highlighting the possibility of further dechlorination of the previously mentioned metabolites [].
Q4: Can mathematical models be applied to understand 2,3,4,5-TeCA degradation?
A4: Yes, researchers have successfully employed kinetic models to simulate the degradation process. For example, a first-order branched kinetic model accurately depicted the disappearance of 2,3,4,5-TeCA and the subsequent accumulation of its metabolites in anaerobic estuarine sediment [].
Q5: Is 2,3,4,5-TeCA found in the environment as a sole contaminant?
A5: 2,3,4,5-TeCA is often identified alongside other chlorinated compounds. In agricultural settings, where pentachloronitrobenzene (PCNB) is used as a soil fungicide, 2,3,4,5-TeCA has been detected along with other PCNB metabolites such as pentachloroaniline, methyl pentachlorophenyl sulfoxide (PCTA-SO), pentachlorobenzene, and methyl pentachlorophenyl sulfone (PCTA-SO2) []. This co-occurrence highlights the complex nature of environmental contamination and the potential for combined effects of multiple pollutants.
Q6: Beyond microbial degradation, are there other reported metabolic pathways for 2,3,4,5-TeCA?
A6: While environmental research primarily focuses on microbial dehalogenation, studies in rats revealed a more extensive metabolic breakdown of pentachloronitrobenzene (PCNB), a related compound []. The identified metabolites included various chlorinated thiophenols, thioanisoles, benzenes, phenols, anisoles, and anilines, including 2,3,4,5-TeCA. This finding underscores the potential for diverse metabolic pathways in different organisms and highlights the need for further research on 2,3,4,5-TeCA metabolism in various biological systems.
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